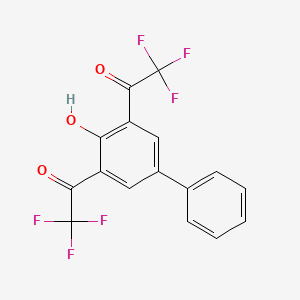
4-Phenyl-2,6-bis(trifluoroacetyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2,6-bis(trifluoroacetyl)phenol is an organic compound characterized by the presence of trifluoroacetyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of phenol derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the trifluoroacetyl groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include trifluoromethylated phenols, quinones, and various substituted phenyl derivatives .
Scientific Research Applications
4-Phenyl-2,6-bis(trifluoroacetyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-2,6-bis(trifluoroacetyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl groups enhance the compound’s ability to form strong interactions with these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,6-bis(trifluoromethyl)pyridine: Similar in structure but contains pyridine instead of phenol.
4-(Trifluoromethyl)phenol: Contains a single trifluoromethyl group instead of two trifluoroacetyl groups.
Uniqueness
4-Phenyl-2,6-bis(trifluoroacetyl)phenol is unique due to the presence of two trifluoroacetyl groups, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specific biological activities .
Biological Activity
4-Phenyl-2,6-bis(trifluoroacetyl)phenol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is characterized by its unique molecular structure, which includes two trifluoroacetyl groups attached to a phenolic backbone. This structure contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H10F6O2 |
| Molecular Weight | 348.24 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)C(F)(F)F)C(=O)C(F)(F)F)F)F)F |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways. For instance, it has shown inhibitory effects on acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Properties : Research indicates that this compound may exhibit antioxidant activity, helping to mitigate oxidative stress in cells. This property is vital for potential therapeutic applications in conditions characterized by oxidative damage .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The presence of trifluoroacetyl groups enhances its interaction with microbial membranes .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of various phenolic compounds on AChE and butyrylcholinesterase (BChE). The results showed that this compound had an IC50 value of approximately 19.2 μM for AChE and 13.2 μM for BChE, indicating moderate inhibitory activity .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound exhibited significant antioxidant activity, with a reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests potential applications in preventing oxidative stress-related diseases .
Case Study 3: Antimicrobial Efficacy
Research evaluating the antimicrobial properties revealed that the compound displayed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 40 to 100 µg/mL depending on the strain tested .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound | AChE Inhibition IC50 (μM) | Antioxidant Activity | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|---|
| This compound | 19.2 | Moderate | 40 - 100 |
| Phenolic Compound A | 25.0 | Low | 50 - 150 |
| Phenolic Compound B | 30.5 | High | Not tested |
Properties
Molecular Formula |
C16H8F6O3 |
|---|---|
Molecular Weight |
362.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-hydroxy-5-phenyl-3-(2,2,2-trifluoroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C16H8F6O3/c17-15(18,19)13(24)10-6-9(8-4-2-1-3-5-8)7-11(12(10)23)14(25)16(20,21)22/h1-7,23H |
InChI Key |
NVHGHMCNXKJLOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















